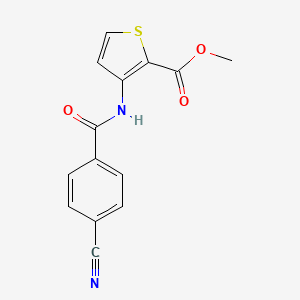

methyl 3-(4-cyanobenzamido)thiophene-2-carboxylate

Description

Methyl 3-(4-cyanobenzamido)thiophene-2-carboxylate is a thiophene-based derivative featuring a cyano-substituted benzamido group at the 3-position and a methyl ester at the 2-position of the thiophene ring. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications that influence electronic properties, solubility, and biological activity .

Properties

IUPAC Name |

methyl 3-[(4-cyanobenzoyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S/c1-19-14(18)12-11(6-7-20-12)16-13(17)10-4-2-9(8-15)3-5-10/h2-7H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCINAHYVLKPIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901330211 | |

| Record name | methyl 3-[(4-cyanobenzoyl)amino]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672195 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

330942-99-9 | |

| Record name | methyl 3-[(4-cyanobenzoyl)amino]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-cyanobenzamido)thiophene-2-carboxylate typically involves the condensation of 4-cyanobenzoic acid with thiophene-2-carboxylic acid, followed by esterification. One common method involves the use of phosphorus pentachloride (PCl5) as a dehydrating agent to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions in an inert solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-cyanobenzamido)thiophene-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Introduction of various functional groups onto the thiophene ring.

Scientific Research Applications

Methyl 3-(4-cyanobenzamido)thiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 3-(4-cyanobenzamido)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyanobenzamido group can enhance its binding affinity to certain targets, leading to specific biological effects. The thiophene ring can also participate in π-π interactions and hydrogen bonding, contributing to its overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamido Group

- Methyl 3-(4-Ethoxybenzamido)thiophene-2-carboxylate (CAS synonyms: STK426187, AKOS003252390) This analog replaces the 4-cyanophenyl group with a 4-ethoxyphenyl moiety. Such substitutions are critical in tuning drug-like behavior .

Methyl 3-(2,4-Dichlorobenzamido)thiophene-2-carboxylate (CAS: 424812-72-6)

The dichloro substituents introduce steric bulk and electron-withdrawing effects, which may increase metabolic stability but reduce aqueous solubility. This compound has applications in agrochemical research due to its halogenated aromatic system .

Variations in the Thiophene Core

- Methyl 3-Amino-4-methylthiophene-2-carboxylate Replacing the benzamido group with an amino and methyl group simplifies the structure, reducing molecular weight (MW ≈ 199.2 g/mol) and polarity.

- Diethyl 5-Acetamido-3-methylthiophene-2,4-dicarboxylate The diethyl ester and acetamido groups increase steric hindrance and lipophilicity compared to the mono-methyl ester in the target compound. Such modifications are explored in polymer chemistry and drug delivery systems .

Functional Group Modifications

Methyl 3-(Methylsulfonamido)thiophene-2-carboxylate (CAS: 79128-71-5)

The sulfonamido group replaces benzamido, introducing strong hydrogen-bonding capacity and acidity. This compound’s GHS classification (skin/eye irritation) highlights the impact of sulfonamides on toxicity profiles .- Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-Oxoethyl)Amino)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate The tetrahydrobenzo[b]thiophene core and hydroxylphenyl group enhance rigidity and hydrogen-bonding interactions, making this compound relevant in enzyme inhibition studies (e.g., kinase inhibitors) .

Data Tables: Key Structural and Functional Comparisons

Biological Activity

Methyl 3-(4-cyanobenzamido)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of the cyanobenzamido group suggests that this compound may interact with various biological targets, potentially leading to therapeutic applications. This article explores the biological activity of this compound through various studies, including its mechanism of action, synthesis, and potential applications.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a cyanobenzamido group and a carboxylate moiety. The structural formula can be represented as follows:

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₂H₁₀N₂O₃S |

| Functional Groups | Thiophene, amide, carboxylate |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the thiophene ring followed by the introduction of the cyanobenzamido group through nucleophilic substitution reactions.

Synthetic Route Overview

- Formation of Thiophene Ring : Reacting a dicarbonyl compound with elemental sulfur.

- Introduction of Cyanobenzamido Group : Nucleophilic substitution with an appropriate amine and cyanobenzoyl chloride.

- Esterification : Reaction of the carboxylic acid derivative with methanol in the presence of an acid catalyst.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions. These interactions may modulate enzyme activities or receptor functions, making it a candidate for therapeutic applications.

Case Studies and Research Findings

- Anti-Cancer Activity : Studies have shown that compounds similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines, including multiple myeloma and lymphomas. For instance, thalidomide analogs have been reported to bind to cereblon (CRBN), leading to reduced expression of oncogenes such as c-myc .

- Targeted Protein Degradation : Research indicates that compounds with similar structures can induce targeted protein degradation via E3 ligase pathways, which is crucial in cancer therapy .

- Enzyme Inhibition Studies : Compounds containing thiophene moieties have been evaluated for their ability to inhibit specific enzymes involved in cancer progression. For example, inhibition assays demonstrated that these compounds could effectively reduce the activity of kinases associated with tumor growth .

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing methyl 3-(4-cyanobenzamido)thiophene-2-carboxylate and related analogs?

- Methodology :

- Step 1 : React thiophene-2-carboxylate intermediates with activated 4-cyanobenzoyl derivatives (e.g., using benzoylisothiocyanate or acid chlorides) in anhydrous dichloromethane (CH2Cl2) under nitrogen protection .

- Step 2 : Purify via reverse-phase HPLC using a methanol-water gradient (30% → 100%) to isolate the product .

- Catalysts : N,N'-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are effective for amide bond formation in related thiophene derivatives .

- Yield Optimization : Typical yields range from 47%–67%, depending on reaction time and stoichiometric ratios of reagents .

Q. How is the structural confirmation of this compound achieved?

- Analytical Techniques :

- <sup>1</sup>H/ <sup>13</sup>C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm), ester carbonyls (δ ~165 ppm), and cyanobenzamido NH (δ ~10 ppm) .

- IR Spectroscopy : Confirm C=O (ester: ~1700 cm<sup>-1</sup>; amide: ~1650 cm<sup>-1</sup>) and C≡N (cyano: ~2250 cm<sup>-1</sup>) stretches .

- HPLC Purity : Use C18 columns with UV detection (λ = 254 nm) to ensure >95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereochemical control in thiophene-based amide coupling?

- Key Variables :

- Temperature : Refluxing in CH2Cl2 (40–50°C) minimizes side reactions compared to room-temperature stirring .

- Protection Strategies : Use tert-butoxycarbonyl (Boc) groups for amine protection during coupling to prevent undesired cyclization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity in sulfonamide-thiophene conjugates .

Q. What strategies address contradictions in reported melting points or spectral data for structurally similar thiophene derivatives?

- Root Causes :

- Polymorphism : Recrystallize from ethanol/water mixtures to isolate stable crystalline forms .

- Impurity Profiles : Compare HPLC traces with published data; residual solvents (e.g., dioxane) may shift NMR signals .

Q. How can intermediates like 4-cyanobenzoyl chloride be stabilized during large-scale synthesis?

- Best Practices :

- Storage : Use anhydrous conditions (molecular sieves) and low temperatures (–20°C) to prevent hydrolysis .

- In Situ Generation : Prepare 4-cyanobenzoyl chloride from 4-cyanobenzoic acid using thionyl chloride (SOCl2) immediately before use .

Handling and Safety

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.